2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-oxobenzo[c]chromen-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h1-7H,8H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSROMRNYAPQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)N)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 2 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetamide
Retrosynthetic Analysis and Identification of Key Precursors for the Benzopyranone Core
A retrosynthetic analysis of the 6H-benzo[c]chromen-6-one core reveals several strategic bond disconnections that lead to readily available starting materials. The classical approach involves the disconnection of the ether linkage and the biaryl bond, suggesting precursors such as an ortho-halobenzoic acid and a substituted phenol (B47542). tubitak.gov.tr This strategy relies on forming the biaryl bond, followed by an intramolecular cyclization to create the lactone ring.
Alternative retrosynthetic strategies focus on constructing the biaryl linkage through modern cross-coupling reactions. For instance, a Suzuki-Miyaura cross-coupling approach disconnects the biaryl bond to yield a phenyl boronic acid and an ortho-halobenzoic acid. researchgate.net This method offers a versatile route to various substituted biaryl intermediates, which can then undergo lactonization.
Another key precursor identified through retrosynthesis is 3-hydroxy-6H-benzo[c]chromen-6-one. This intermediate is pivotal as it possesses the necessary hydroxyl group for the subsequent introduction of the oxyacetamide side chain. The synthesis of this precursor can be achieved through the reaction of resorcinol (B1680541) with 2-iodobenzoic acid or 2-bromobenzoic acid. nih.govmdpi.com
| Retrosynthetic Approach | Key Precursors | Bond Disconnection |
| Classical Approach | o-bromobenzoic acid and a phenol | Ether and biaryl bonds |
| Suzuki-Miyaura Coupling | Phenyl boronic acid and o-halobenzoic acid | Biaryl bond |
| Precursor-based Synthesis | Resorcinol and 2-halobenzoic acid | Ether and biaryl bonds |
Optimized Reaction Conditions for the Core 6H-benzo[c]chromen-6-one Synthesis
The synthesis of the 6H-benzo[c]chromen-6-one core has been optimized through various methods to enhance yields and improve reaction conditions. A common and effective method involves the reaction of a substituted phenol, such as resorcinol, with an ortho-halobenzoic acid. For instance, the synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one can be achieved by reacting resorcinol with 2-iodobenzoic acid in the presence of sodium hydroxide (B78521) and copper sulfate, with the reaction mixture being refluxed. nih.gov
Another widely used method for the synthesis of coumarin (B35378) and benzocoumarin cores is the Pechmann condensation. This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. While harsh conditions were traditionally required, optimizations using various catalysts have been developed to make this reaction more efficient.
Modern synthetic techniques have also been applied to optimize the synthesis of the benzopyranone core. Microwave-assisted organic synthesis has been shown to accelerate the formation of coumarin derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. kjscollege.com
Strategies for Introducing the Oxyacetamide Moiety
The introduction of the oxyacetamide moiety onto the 3-hydroxy-6H-benzo[c]chromen-6-one core is a critical step in the synthesis of the target compound. This is typically achieved in a two-step process. First, the hydroxyl group of the benzopyranone core is alkylated with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). This reaction yields the intermediate, ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate. mdpi.com
The second step involves the amidation of the resulting ethyl ester. This can be accomplished by reacting the ester with ammonia (B1221849) or an appropriate amine. For example, a similar transformation on a coumarin ethyl ester has been achieved by refluxing the ester with an amine in ethanol (B145695) to yield the corresponding N-substituted carboxamide. This general procedure can be adapted for the synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide by using a suitable source of ammonia.
| Step | Reaction | Reagents and Conditions |
| 1. Alkylation | 3-hydroxy-6H-benzo[c]chromen-6-one to ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate | Ethyl bromoacetate, K2CO3, DMF |
| 2. Amidation | ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate to this compound | Ammonia source, Ethanol, Reflux |
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Exploration
To explore the structure-activity relationship (SAR) of this compound, derivatives can be synthesized by modifying two key regions: the acetamide (B32628) nitrogen and the benzopyranone ring system.
The nitrogen atom of the acetamide group provides a convenient handle for introducing a wide range of substituents. By starting with ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate, a library of N-substituted derivatives can be prepared through amidation with various primary and secondary amines. This allows for the exploration of the effects of different alkyl, aryl, and heterocyclic groups at this position on the biological activity of the molecule. The synthesis of coumarin-3-carboxamides has demonstrated that this amidation reaction is a versatile method for creating diverse derivatives.
The benzopyranone ring system can be modified by introducing various substituents to probe their effects on the molecule's properties. SAR studies on coumarin derivatives have shown that the nature and position of substituents on the aromatic rings can significantly influence their biological activity. researchgate.netrsc.orgmdpi.comstanford.edu For the 6H-benzo[c]chromen-6-one core, substituents can be introduced on either of the two aromatic rings. For example, starting with substituted phenols or substituted ortho-halobenzoic acids in the initial synthesis of the core can lead to a variety of derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which in turn can affect its interaction with biological targets.
| Modification Site | Synthetic Strategy | Potential Substituents |
| Acetamide Nitrogen | Amidation of the corresponding ethyl ester with various amines | Alkyl, aryl, heteroaryl, cyclic amines |
| Benzopyranone Ring | Use of substituted precursors in the core synthesis | Halogens, alkyl, alkoxy, nitro, cyano groups |
Advanced Synthetic Techniques and Green Chemistry Principles in Coumarin Derivatization
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. The synthesis of coumarin and its derivatives has benefited from the application of green chemistry principles. kjscollege.comeurekaselect.comresearchgate.net
Microwave-assisted synthesis has been widely adopted for the preparation of coumarins, as it often leads to shorter reaction times, higher yields, and cleaner reactions. kjscollege.com Ultrasound-assisted synthesis is another green technique that has been successfully applied to coumarin synthesis. nih.gov
The use of greener solvents and catalysts is also a key aspect of green chemistry. Reactions have been developed that utilize water as a solvent, or even proceed under solvent-free conditions. rsc.org The use of polyethylene (B3416737) glycol (PEG) as a biodegradable and recyclable solvent has also been explored. Furthermore, the development of catalyst-free reactions or the use of reusable solid acid catalysts can significantly reduce the environmental impact of the synthesis. rsc.org These green methodologies are applicable to the synthesis of the 6H-benzo[c]chromen-6-one core and its derivatives, offering more sustainable routes to these important compounds.
Molecular Mechanism of Action and Ligand Target Interactions
Computational Modeling and Molecular Docking Studies for Target Identification
Computational studies, including molecular docking, have been instrumental in predicting the biological targets and understanding the binding interactions of 6H-benzo[c]chromen-6-one derivatives. These in silico methods provide a foundational understanding of the structure-activity relationships that govern the biological effects of this class of compounds.
Molecular docking studies have been performed on various urolithin analogs to elucidate their interactions with the active sites of several enzymes. For instance, docking simulations of urolithins with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, have revealed potential binding modes. These studies indicate that the benzo[c]chromen-6-one core can form π–π stacking interactions with key aromatic amino acid residues in the enzyme active sites, while hydroxyl substitutions can form hydrogen bonds, anchoring the ligand and contributing to inhibitory activity. Similar docking studies have been conducted for monoamine oxidase B (MAO-B) and cyclooxygenases (COX-1 and COX-2), suggesting that these enzymes are also potential targets for urolithin derivatives.
Docking of 6H-benzo[c]chromen-6-one derivatives into the active site of phosphodiesterase II (PDE2) has also been explored. These computational models suggest that specific substitutions on the core structure can enhance binding affinity within the hydrophobic pocket of the enzyme's active site.
While specific virtual screening campaigns to identify novel targets for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide have not been reported, the general approach has been applied to the broader class of benzo[c]chromen-6-one derivatives. The known anticancer and anti-inflammatory activities of these compounds have prompted computational efforts to screen them against various protein targets involved in these pathways. This strategy aids in identifying potential new therapeutic applications and prioritizing compounds for further biological evaluation.
Investigation of Specific Enzyme Inhibition or Activation Profiles
A significant body of research has focused on the inhibitory effects of 6H-benzo[c]chromen-6-one derivatives against a range of enzymes. These studies have confirmed many of the predictions from computational models and have quantified the inhibitory potency of these compounds.
Derivatives of 6H-benzo[c]chromen-6-one have been evaluated as potential inhibitors of several enzymes, including phosphodiesterase II (PDE2), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). In a study focused on PDE2 inhibition, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated. One of the most potent compounds identified was an alkoxylated derivative with an IC50 value of 3.67 ± 0.47 μM.
The inhibitory activity of urolithin analogs against cholinesterases has also been investigated. Although natural urolithins themselves show negligible activity, synthetic derivatives have been developed that exhibit promising inhibitory potential against both AChE and BuChE.
The table below summarizes the enzyme inhibitory activities of selected 6H-benzo[c]chromen-6-one derivatives.
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| Alkoxylated 6H-benzo[c]chromen-6-one derivatives | Phosphodiesterase II (PDE2) | 3.67 ± 0.47 μM |
| Synthetic Urolithin Analogs | Acetylcholinesterase (AChE) | Data not specified |
| Synthetic Urolithin Analogs | Butyrylcholinesterase (BuChE) | Data not specified |
Receptor Binding Affinity and Selectivity Profiling in Preclinical Systems
The 6H-benzo[c]chromen-6-one scaffold has been identified as a phytoestrogen, and its derivatives have been profiled for their binding affinity and selectivity towards estrogen receptors (ER), specifically ERα and ERβ.
A series of 6H-benzo[c]chromen-6-one derivatives were prepared and their binding affinities for ERα and ERβ were measured. Many of these analogs were found to be potent and selective ERβ agonists. It was discovered that hydroxyl groups at positions 3 and 8 are crucial for activity. Further modifications to the phenyl rings of the core structure led to compounds with ERβ potency in the nanomolar range (<10 nM) and over 100-fold selectivity over ERα.
The table below presents the receptor binding data for representative 6H-benzo[c]chromen-6-one derivatives.
| Compound Class | Receptor | Binding Affinity (Potency) | Selectivity |
|---|---|---|---|
| Modified 6H-benzo[c]chromen-6-one derivatives | Estrogen Receptor β (ERβ) | <10 nM | >100-fold over ERα |
Modulation of Cellular Signaling Pathways
The biological effects of 6H-benzo[c]chromen-6-one derivatives are underpinned by their ability to modulate various intracellular signaling pathways. Research, particularly on urolithins, has highlighted their impact on pathways related to apoptosis, cell cycle regulation, and inflammation.
Urolithin A, a prominent metabolite with the 6H-benzo[c]chromen-6-one core, has been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov In colorectal cancer cells, Urolithin A was found to induce cell cycle arrest at the G2/M phase and promote apoptosis by increasing the production of reactive oxygen species (ROS) and modulating the expression of key regulatory proteins such as p53, p21, and Bcl-2. nih.gov Similarly, Urolithin C has been reported to induce apoptosis and S-phase cell cycle arrest in PC12 cells through a mitochondria-mediated pathway. rsc.org
The anti-inflammatory properties of urolithins are attributed to their ability to inhibit pro-inflammatory signaling cascades. Urolithin A has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines. openmedicinalchemistryjournal.comnih.gov
Biophysical Characterization of Compound-Target Interactions
To date, there is a lack of publicly available research that has employed biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding interactions of this compound or its close analogs with their protein targets. These methods would be valuable in providing detailed thermodynamic and kinetic data of the compound-target interactions, further validating the findings from computational and enzymatic assays.
Preclinical Biological Activity Profiling of 2 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetamide in in Vitro and in Vivo Models
Cellular Efficacy Assessments in Disease-Relevant Cell Lines
Antiproliferative and Pro-apoptotic Activities in Cancer Cell Lines
No specific studies detailing the antiproliferative or pro-apoptotic activities of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide in any cancer cell lines were found in the available scientific literature. Therefore, no data on its efficacy, such as IC50 values or apoptosis induction rates, can be provided.
Anti-inflammatory and Antioxidant Properties in Cellular Models
Information regarding the anti-inflammatory and antioxidant properties of this compound in cellular models is not available in published research. There are no data on its effects on inflammatory mediators or markers of oxidative stress.
Antimicrobial and Antifungal Evaluations in Microbial Cultures
There is no available research documenting the evaluation of this compound against microbial or fungal cultures. As such, no data on its minimum inhibitory concentration (MIC) or other measures of antimicrobial or antifungal activity can be presented.
Neuroprotective Effects in Cellular Systems
The potential neuroprotective effects of this compound have not been reported in the scientific literature. No studies on its activity in cellular models of neurodegeneration or neuronal injury were identified.
Activity in Preclinical Disease Models (e.g., Animal Models of Specific Pathologies)
Efficacy Evaluation in Relevant Pathophysiological Contexts
Consistent with the lack of in vitro data, no studies on the efficacy of this compound in any in vivo animal models of specific pathologies were found. Therefore, no information on its activity in a pathophysiological context can be provided.
Biomarker Identification for Pharmacodynamic Readouts in Animal Models
There is no published data detailing the identification of specific biomarkers to measure the pharmacodynamic effects of this compound in animal models. The establishment of such biomarkers is a critical step in preclinical development, as they provide measurable indicators of a drug's biological activity and engagement with its target. Without these studies, the in vivo mechanism of action and dose-response relationship of the compound remain uncharacterized.
Selectivity and Off-Target Activity Assessment in Biological Systems
Information regarding the selectivity profile of this compound is not available. Selectivity screening is essential to understand the specificity of a compound for its intended biological target versus other related or unrelated proteins. Furthermore, no studies have been published that assess the potential off-target activities of this compound. Investigating off-target effects is crucial for predicting potential side effects and understanding the broader pharmacological profile of a new chemical entity.
Multi-Omics Approaches in Elucidating Biological Impact (e.g., Transcriptomics, Proteomics)
There is a lack of publicly available research that has employed multi-omics approaches, such as transcriptomics or proteomics, to investigate the biological impact of this compound. These powerful technologies provide a global view of the changes in gene expression and protein levels within a biological system following compound exposure. Such data would offer invaluable insights into the compound's mechanism of action, identify novel biological pathways it may modulate, and potentially reveal biomarkers of response or toxicity.
Structure Activity Relationship Sar and Computational Studies of 2 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetamide
Systematic Exploration of Structural Modifications and Their Impact on Biological Activity
Systematic structural modifications of the 6H-benzo[c]chromen-6-one scaffold have revealed critical insights into its biological activity. Research has focused on introducing diverse substituents at various positions, particularly at the 3-position where the oxyacetamide group is located in the title compound.
One area of investigation has been the development of phosphodiesterase II (PDE2) inhibitors. mdpi.comnih.gov In a study of alkoxylated 6H-benzo[c]chromen-6-one derivatives, the length and lipophilicity of the substituent at the 3-position were found to be crucial for inhibitory activity. It was observed that derivatives with alkane substituents of fewer than five carbons at this position generally exhibited good PDE2 inhibition. mdpi.com For instance, replacing the hydrogen of the 3-hydroxyl group with various alkyl chains demonstrated a clear SAR trend. The compound with a pentoxy group (1f) showed the highest inhibitory potential, suggesting that a certain length and lipophilicity are required for optimal interaction within the hydrophobic binding pocket of the enzyme. mdpi.com
| Compound ID | R¹ Group (at position 3) | PDE2 Inhibition IC₅₀ (μM) |
| 1a | Methoxy | 13.56 ± 1.12 |
| 1c | Isopropoxy | 10.21 ± 0.98 |
| 1d | n-Propoxy | 9.89 ± 0.95 |
| 1f | n-Pentoxy | 3.67 ± 0.47 |
This table presents a selection of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives and their corresponding inhibitory concentrations against PDE2, highlighting the impact of the alkoxy chain length on activity. mdpi.com
In another context, derivatives of 6H-benzo[c]chromen-6-one have been evaluated as selective estrogen receptor β (ERβ) agonists. nih.gov These studies revealed that the hydroxylation pattern on the scaffold is a key determinant of activity. Specifically, the presence of hydroxyl groups at both the 3 and 8 positions was found to be essential for potent ERβ agonism. nih.govresearchgate.net Further modifications to the phenyl rings of this dihydroxy scaffold led to compounds with high potency (IC₅₀ <10nM) and over 100-fold selectivity for ERβ over ERα. nih.gov This underscores the significant impact that even subtle structural changes can have on both the potency and selectivity of these compounds.
Identification of Key Pharmacophoric Features and Critical Moieties
The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For the 6H-benzo[c]chromen-6-one class of compounds, several key features have been identified.
The core tricyclic 6H-benzo[c]chromen-6-one system itself is a critical moiety, providing a rigid and planar scaffold that correctly orients the functional groups for target interaction. nih.gov This planar aromatic system is capable of engaging in π-π stacking interactions with aromatic amino acid residues in a protein's binding site. nih.gov
The lactone ring within the scaffold is another crucial feature. The carbonyl group of the lactone can act as a hydrogen bond acceptor, forming important interactions that anchor the molecule within the active site of a target enzyme or receptor.
Substituents on the aromatic rings are pivotal for modulating activity and selectivity. As demonstrated in studies of ERβ agonists, hydroxyl groups at specific positions (3 and 8) are essential pharmacophoric elements, likely acting as both hydrogen bond donors and acceptors. nih.govresearchgate.net For PDE2 inhibitors, the nature of the substituent at the 3-position dictates the molecule's interaction with a hydrophobic binding pocket. mdpi.com The oxyacetamide side chain of the title compound introduces additional points for hydrogen bonding (the amide N-H and C=O) and provides a flexible linker, allowing the terminal acetamide (B32628) group to adopt an optimal orientation for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This method is invaluable for predicting the activity of novel compounds, thereby streamlining the drug discovery process. nih.gov For classes of compounds like coumarin (B35378) and chromone derivatives, which are structurally related to 6H-benzo[c]chromen-6-ones, QSAR models have been successfully developed to predict activities such as antioxidant potential and enzyme inhibition. nih.govnih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as steric, electronic, and topological properties—are calculated for each compound. Finally, statistical methods are used to build a model that links these descriptors to the observed biological activity. mdpi.com
For the 6H-benzo[c]chromen-6-one scaffold, a QSAR model could predict, for example, the PDE2 inhibitory activity based on descriptors related to the size, lipophilicity, and electronic properties of the substituent at the 3-position. A robust QSAR model, once validated, can be used to virtually screen large libraries of potential derivatives, prioritizing the synthesis and testing of those predicted to be most potent. For instance, a 3D-QSAR study on chromone derivatives as MAO inhibitors identified a significant model with high correlation coefficients (R² = 0.9064, Q² = 0.8239), indicating strong predictive capability. nih.gov
Influence of Substituent Position and Electronic Properties on Target Binding
The position and electronic nature of substituents on the 6H-benzo[c]chromen-6-one ring system have a profound effect on target binding affinity. The electronic properties of a substituent—whether it is electron-donating or electron-withdrawing—can alter the electron distribution across the entire aromatic system. This, in turn, can influence the strength of interactions such as hydrogen bonds and π-π stacking.
For example, in the development of selective ERβ agonists, the placement of hydroxyl groups at positions 3 and 8 was found to be critical. nih.gov Hydroxyl groups are strong hydrogen bond donors and can also act as acceptors. Their precise location allows for optimal hydrogen bonding with specific residues within the ERβ ligand-binding domain, contributing significantly to both affinity and selectivity.
In the case of PDE2 inhibitors, modifications at the 3-position with various alkoxylated groups directly modulated the lipophilicity and steric bulk at that position. mdpi.com The optimal activity observed with a pentoxy group suggests that the binding pocket has a specific size and is predominantly hydrophobic. mdpi.com Introducing polar or electronically different groups at this position would likely alter the binding affinity. For instance, attaching a heterocyclic ring like pyrimidine at the 3-position introduces different electronic and steric properties, leading to varied inhibitory activity. mdpi.com These findings illustrate that both the position of a substituent and its inherent electronic character are key variables that must be fine-tuned to achieve high-affinity binding to a given biological target.
Preclinical Pharmacokinetic and Pharmacodynamic Characterization
In Vitro Metabolic Stability and Metabolite Identification in Non-Human Biological Systems (e.g., Microsomes, Hepatocytes)
Detailed studies on the in vitro metabolic stability of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide are not currently available in the public domain. Typically, such investigations involve incubating the compound with liver microsomes or hepatocytes from various non-human species (such as rats, mice, or dogs) to predict its metabolic fate in a living organism.
The primary goal of these assays is to determine the rate at which the compound is metabolized by enzymes, primarily cytochrome P450 (CYP) enzymes located in the liver. Key parameters derived from these studies include the compound's half-life (t½) and its intrinsic clearance (CLint), which together indicate how quickly the compound is likely to be eliminated from the body. A high metabolic stability suggests a slower rate of elimination, which can be a desirable property for a drug candidate.
Metabolite identification studies would subsequently be performed, often using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to identify the chemical structures of the metabolites formed. This process helps in understanding the metabolic pathways of the compound and in identifying any potentially active or reactive metabolites. For the broader class of coumarin-based compounds, metabolic pathways often involve hydroxylation and conjugation. However, specific metabolites of this compound have not been documented.
Table 1: Illustrative Data Table for In Vitro Metabolic Stability No experimental data is available for this compound. The table below is a template representing typical data collected in such studies.
| Biological System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Mouse | Data not available | Data not available |
| Liver Microsomes | Dog | Data not available | Data not available |
Plasma Protein Binding and Tissue Distribution in Non-Human Models
Specific data regarding the plasma protein binding (PPB) and tissue distribution of this compound in non-human models have not been reported. The extent of a drug's binding to plasma proteins, such as albumin, is a critical pharmacokinetic parameter because generally only the unbound (free) fraction of the drug is able to interact with its pharmacological target and be cleared from the body. High plasma protein binding can affect a drug's distribution and half-life. Standard methods to determine PPB in vitro include equilibrium dialysis, ultrafiltration, and ultracentrifugation.
Tissue distribution studies are conducted in animal models to understand where the compound accumulates in the body after administration. These studies provide insight into the volume of distribution (Vd), a key parameter that relates the amount of drug in the body to its concentration in the plasma. This information is crucial for predicting potential efficacy and identifying any potential for organ-specific accumulation. For related 6H-benzo[c]chromen-6-one derivatives, also known as urolithins, studies have noted their distribution in various tissues after being metabolized from dietary precursors.
Table 2: Illustrative Data Table for Plasma Protein Binding No experimental data is available for this compound. The table below is a template representing typical data collected in such studies.
| Species | Plasma Protein Binding (%) |
|---|---|
| Rat | Data not available |
| Mouse | Data not available |
| Dog | Data not available |
Assessment of Permeability and Absorption Potential in Preclinical Models (e.g., Caco-2 assays)
The permeability and absorption potential of this compound have not been specifically documented. The Caco-2 cell permeability assay is a widely accepted in vitro model used to predict the oral absorption of drug candidates in humans. This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelium.
The permeability of a compound is measured by its apparent permeability coefficient (Papp), which quantifies the rate of its transport across the Caco-2 cell monolayer. A high Papp value generally correlates with good oral absorption in vivo. These assays can also distinguish between passive diffusion and active transport mechanisms. While ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses of some related 2-(2-oxo-2H-chromen-4-yl)acetamides have suggested good pharmacokinetic profiles, specific Papp values for the target compound are not available.
Table 3: Illustrative Data Table for Caco-2 Permeability No experimental data is available for this compound. The table below is a template representing typical data collected in such studies.
| Direction | Apparent Permeability Coefficient (Papp, x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
|---|---|---|---|
| Apical to Basolateral (A→B) | Data not available | Data not available | Data not available |
Excretion Pathways and Half-Life Determination in Animal Species
There is no published information on the excretion pathways or elimination half-life of this compound in animal species. Preclinical studies to determine these parameters typically involve administering the compound to animals (e.g., rats, dogs) and collecting blood, urine, and feces over time. Analysis of these samples reveals the primary routes of elimination (renal, biliary) and the rate at which the drug is cleared from the body.
The elimination half-life (t½) is a critical parameter that influences the dosing frequency of a potential therapeutic agent. It is determined from the plasma concentration-time profile of the compound following administration. For some coumarin (B35378) derivatives, pharmacokinetic studies in rats have been conducted to establish bioavailability and half-life, but this has not been extended to the specific compound of interest.
Correlation of Pharmacodynamic Markers with Efficacy in Animal Models
Research correlating specific pharmacodynamic markers with the in vivo efficacy of this compound in animal models is not available in the scientific literature. Such studies are essential to link the drug's mechanism of action to a measurable biological response (a biomarker) and, ultimately, to a therapeutic outcome.
For example, if the compound is designed as an inhibitor of a specific enzyme, studies would measure the level of enzyme inhibition in target tissues and correlate it with the observed efficacy in a disease model. The parent structure, 6H-benzo[c]chromen-6-one, and its derivatives have been investigated for various biological activities, including the inhibition of phosphodiesterase II (PDE2). In such a case, relevant pharmacodynamic markers could include downstream signaling molecules affected by PDE2 inhibition. However, no such efficacy or biomarker studies have been published for this compound.
Advanced Research Methodologies and Technologies in the Study of 2 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetamide
Crystallographic Studies of Compound-Target Complexes for Structural Elucidation
X-ray crystallography is a pivotal technique for providing a high-resolution, three-dimensional view of how a compound interacts with its biological targets, such as enzymes or receptors. frontiersin.org This method involves crystallizing the target protein in complex with the ligand, in this case, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density and, subsequently, the precise position of each atom in the complex. researchgate.net
While specific crystal structures of this compound bound to a protein target are not yet publicly available, crystallographic studies of closely related coumarin (B35378) and chromene derivatives provide a blueprint for this process. nih.govmdpi.comnih.gov For instance, the analysis of 2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide derivatives has detailed the molecular geometry, intermolecular hydrogen bonds, and π–π stacking interactions that stabilize the crystal lattice. nih.govnih.gov Such studies are crucial for understanding the molecule's intrinsic conformational preferences and interaction patterns.
The ultimate goal of these studies is to visualize the binding site interactions, identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the compound. This structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound's affinity and selectivity for its target. nih.gov
Table 1: Crystallographic Data for a Structurally Related Acetamide (B32628) Derivative
| Parameter | Value for C₁₇H₁₉N₃O₅ (A related acetamide derivative) nih.gov |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a, b, c (Å) | 12.1813 (3), 8.0165 (2), 17.0673 (5) |
| β (°) | 101.455 (1) |
| Volume (ų) | 1629.53 (8) |
| Z | 4 |
| Key Interactions Noted | N—H⋯O and C—H⋯O hydrogen bonds, C—H⋯π and offset π–π interactions nih.gov |
Advanced Spectroscopic Techniques for Molecular Interaction Analysis
A variety of advanced spectroscopic techniques are employed to characterize this compound and analyze its interactions with biological molecules in solution, complementing the static picture provided by crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural elucidation and studying binding interactions. One-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are used to confirm the chemical structure of the synthesized compound. mdpi.com For interaction analysis, techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are used. beilstein-journals.org By isotopically labeling the target protein with ¹⁵N, researchers can monitor changes in the chemical shifts of backbone amide signals upon addition of the compound. Significant chemical shift perturbations indicate the binding site and can be used to determine the binding affinity (K_D). beilstein-journals.org
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for identifying and quantifying urolithins and their derivatives in complex biological matrices like plasma, urine, and feces. isnff-jfb.comacs.orgnih.gov Techniques such as electrospray ionization (ESI) in negative ion mode are typically used. researchgate.net Tandem MS (MS/MS) helps in structural confirmation by analyzing fragmentation patterns, which can be compared to known standards or theoretical fragments. acs.org
Fluorescence Spectroscopy: The inherent fluorescence of the benzo[c]chromen-6-one core makes fluorescence spectroscopy a valuable tool. Studies on related urolithins have shown that their fluorescence properties can be sensitive to their local environment and interactions with other molecules, such as metal ions. nih.gov This technique can be used to study binding kinetics and affinity by monitoring changes in fluorescence intensity, polarization, or lifetime upon interaction with a target protein. The substituent-dependent nature of these fluorescent properties suggests that the acetamide group could modulate the spectroscopic characteristics of the Urolithin M6 core. nih.gov
Infrared (IR) and Raman Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is sensitive to chemical bonding and intermolecular interactions. mdpi.com Changes in the position and intensity of specific bands, such as the carbonyl (C=O) stretch, can indicate involvement in hydrogen bonding upon binding to a target. mdpi.com Advanced techniques like Surface-Enhanced Raman Scattering (SERS) can be used for highly sensitive detection and to probe intermolecular interactions even at very low concentrations. researchgate.net
Table 2: Application of Spectroscopic Techniques
| Technique | Application in Studying this compound | Information Gained |
|---|---|---|
| NMR Spectroscopy | Structural confirmation; binding site mapping on target proteins. mdpi.combeilstein-journals.org | Covalent structure; identification of interacting amino acids; binding affinity. |
| Mass Spectrometry | Identification and quantification in biological fluids. isnff-jfb.comsciopen.com | Metabolite profiling; pharmacokinetic parameters. |
| Fluorescence Spectroscopy | Binding assays; probing environmental changes. nih.gov | Binding affinity (K_D); kinetics (k_on, k_off); conformational changes. |
| IR/Raman Spectroscopy | Analysis of intermolecular interactions (e.g., H-bonding). mdpi.comresearchgate.net | Specific functional groups involved in binding. |
Application of Microfluidic and Organ-on-a-Chip Systems for Preclinical Evaluation
Organ-on-a-chip (OoC) platforms are revolutionary microfluidic devices that contain living human cells in meticulously engineered microenvironments that mimic the architecture and function of human organs. tissueeng.netnih.gov These microphysiological systems represent a significant advancement over traditional 2D cell cultures and animal models, offering higher physiological relevance for predicting human responses to chemical compounds. dynamic42.commdpi.com
While specific studies on this compound using OoC technology have not been published, the potential applications are vast. For instance:
Gut-on-a-Chip: To study its absorption, and metabolism by gut epithelial cells and resident microbiota.
Liver-on-a-Chip: To investigate its phase I and phase II metabolism by human liver cells, providing insights into its metabolic fate and potential for drug-drug interactions. nih.gov
Multi-Organ-Chips: More complex systems linking, for example, a gut chip to a liver chip could be used to model the entire absorption, distribution, and metabolism (ADM) process in a controlled, human-relevant manner, providing critical pharmacokinetic and pharmacodynamic data. dynamic42.comnih.gov
These platforms enable researchers to study the compound's effects on cellular function, tissue-level responses, and organ-organ crosstalk with a precision not achievable with conventional methods. mdpi.com
Table 3: Potential Organ-on-a-Chip Applications
| Organ-on-a-Chip Model | Potential Preclinical Application for the Compound |
|---|---|
| Gut-on-a-Chip | Evaluate intestinal permeability and absorption efficiency. |
| Liver-on-a-Chip | Assess metabolic stability and identify key metabolites. nih.gov |
| Kidney-on-a-Chip | Investigate renal clearance and potential nephrotoxicity. |
| Disease Models (e.g., Inflamed Gut-on-a-Chip) | Test efficacy in a human-relevant disease context. dynamic42.com |
Nanotechnology-Based Delivery Systems for Enhanced Bioavailability and Targeted Delivery in Non-Human Models
A significant challenge for many polyphenols and their metabolites is low oral bioavailability, which can limit their therapeutic potential. nih.gov Nanotechnology offers a powerful solution by encapsulating active compounds in nanocarriers, which can protect them from degradation, improve their solubility, and enhance their absorption and targeted delivery. nih.govnih.gov
For related compounds like Urolithin A, nanoparticle encapsulation has been shown to increase oral bioavailability by sevenfold in mouse models. nih.gov These biodegradable nanoparticles can be engineered for targeted delivery, for example, by decorating their surface with ligands that bind to specific receptors on gut epithelial cells, thereby facilitating uptake. nih.gov
Various types of nanocarriers could be developed for this compound:
Polymeric Nanoparticles: Made from biodegradable polymers, they allow for sustained release of the compound.
Solid Lipid Nanoparticles (SLNs): These carriers are made from solid lipids and are well-suited for lipophilic compounds, potentially improving lymphatic transport and avoiding first-pass metabolism. nih.gov
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.
Exosomes: Natural nanoparticles derived from sources like milk can also be used to encapsulate and deliver bioactive compounds. researchgate.net
The development of such nanoformulations for this compound would be evaluated in non-human models to assess improvements in pharmacokinetic profiles and therapeutic efficacy.
Table 4: Nanotechnology-Based Delivery Systems
| Nanocarrier Type | Key Features and Advantages | Example Application for a Related Compound |
|---|---|---|
| Polymeric Nanoparticles | Biodegradable, sustained release, potential for surface modification for targeting. nih.gov | Urolithin A nanoparticles enhanced oral bioavailability sevenfold in mice. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release, enhances bioavailability of lipophilic drugs. nih.gov | Used to improve the bioavailability of quercetin. nih.gov |
| Liposomes | Biocompatible, can carry both hydrophilic and lipophilic payloads. | Nano-liposomes greatly improved the bioavailability of curcumin. nih.gov |
| Milk Exosomes | Natural nanocarriers, potential for oral delivery. researchgate.net | Used to encapsulate and study the delivery of Ellagic Acid. researchgate.net |
Future Research Directions and Translational Perspectives for 2 6 Oxo 6h Benzo C Chromen 3 Yl Oxy Acetamide
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
The coumarin (B35378) scaffold is a well-established pharmacophore, known for its wide range of biological activities, including anticancer properties. The development of novel therapeutic indications for 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide will heavily rely on a deeper understanding of its mechanism of action. Research into coumarin derivatives has highlighted their potential to overcome issues like drug resistance and toxicity associated with current cancer treatments.
Future investigations should aim to elucidate the specific molecular targets of this compound. Given the known activities of related compounds, potential mechanisms to explore include the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases, or interference with signaling pathways crucial for tumor growth and survival. The substitution pattern on the coumarin core is known to significantly influence its pharmacological potential, suggesting that the unique structural features of this acetamide (B32628) derivative could confer novel biological activities.
Strategies for Lead Optimization and Preclinical Candidate Selection
The journey from a promising compound to a preclinical candidate involves rigorous lead optimization. For this compound, this will involve systematic structural modifications to enhance its efficacy and pharmacokinetic profile. The introduction of different substituents on the phenyl ring linked to the amide group could be a key strategy, as this has been shown to be beneficial for the activity of similar compounds.
A critical aspect of preclinical candidate selection is the evaluation of the compound's ADMET (absorption, distribution, metabolism, elimination, and toxicity) properties. Early assessment of these parameters can help in identifying potential liabilities and guiding the optimization process. For instance, understanding the metabolic fate of the compound is crucial, as coumarin itself is swiftly metabolized. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural motifs responsible for the desired biological activity and in designing analogs with improved potency and a more favorable safety profile.
Potential for Combination Therapies with Existing Modalities in Preclinical Settings
To enhance therapeutic efficacy and potentially overcome drug resistance, the evaluation of this compound in combination with existing cancer therapies is a promising avenue. The rationale for such combinations would be based on synergistic or additive effects, where the coumarin derivative could potentiate the activity of a known anticancer drug or target a different pathway to achieve a more comprehensive therapeutic response.
Preclinical studies could explore combinations with standard-of-care chemotherapeutic agents or targeted therapies. The design of these studies should be guided by the mechanistic understanding of this compound. For example, if the compound is found to inhibit a specific enzyme, combining it with a drug that targets a different component of the same or a parallel pathway could be a rational approach.
Addressing Challenges in the Development of Coumarin-Derived Acetamides (e.g., Selectivity, Potency)
A significant hurdle in the development of coumarin-derived acetamides is achieving high selectivity and potency for the desired biological target. Off-target effects can lead to undesirable side effects, while low potency may limit therapeutic efficacy. The sulfonamide moiety, when incorporated into a coumarin core, has been shown to be favorable for activity in some derivatives. This suggests that the acetamide linkage in this compound plays a crucial role and its properties should be carefully evaluated.
Strategies to address these challenges include computational modeling to predict binding interactions and guide the design of more selective analogs. Furthermore, extensive in vitro screening against a panel of relevant targets can help in assessing the selectivity profile of the compound. Iterative cycles of chemical synthesis and biological evaluation will be necessary to fine-tune the structure of this compound to optimize both its potency and selectivity.
Emerging Research Areas and Unexplored Biological Pathways for the Compound
Beyond its potential as an anticancer agent, the diverse biological activities of coumarins suggest that this compound could have therapeutic potential in other disease areas. For instance, coumarin derivatives have been investigated for their anti-inflammatory, neuroprotective, and anti-hyperglycemic properties.
Future research should, therefore, not be limited to oncology. Screening this compound against a broad range of biological targets and in various disease models could uncover novel therapeutic applications. Unexplored biological pathways that may be modulated by this compound could be identified through phenotypic screening or chemoproteomics approaches. This would open up new avenues for research and could lead to the development of this compound for a variety of indications.
Q & A
Q. How should researchers address variability in spectroscopic data between batches?
- Batch-to-batch NMR alignment : Use internal standards (e.g., TMS) and ensure consistent deuterated solvent purity .
- Statistical validation : Apply multivariate analysis (PCA) to identify outlier spectra caused by impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
